molecular formula C13H17NO3 B112988 Tert-butyl (2-oxo-2-phenylethyl)carbamate CAS No. 76477-26-4

Tert-butyl (2-oxo-2-phenylethyl)carbamate

Cat. No.: B112988
CAS No.: 76477-26-4
M. Wt: 235.28 g/mol
InChI Key: ODIKTWMCZYPCKQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxo-2-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (2-oxo-2-phenylethyl)carbamate, with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, pharmacokinetics, and related research findings.

Chemical Structure and Properties

The structure of this compound includes a bulky tert-butyl group attached to a carbamate functional group, which is further linked to a phenyl ring and a carbonyl group. This unique arrangement contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry.

While specific molecular targets for this compound remain largely unidentified, it is hypothesized that like other carbamates, it may interact with biological targets through the formation of covalent bonds. This interaction could potentially alter the functions of these targets. The compound's physical properties suggest good bioavailability, but detailed pharmacokinetic studies are necessary to elucidate its effects on biological systems.

Biological Activity

Research into the biological activity of this compound is still ongoing. Initial studies indicate that it may exhibit significant pharmacological properties similar to other carbamates, which are known for their anti-inflammatory, analgesic, and antimicrobial activities. The presence of the phenyl group may enhance interactions with biological targets due to increased hydrophobicity and π-stacking interactions with aromatic residues in proteins.

Table 1: Summary of Biological Activities

Activity Type Potential Effects References
Anti-inflammatoryMay reduce inflammation
AnalgesicPotential pain relief
AntimicrobialPossible effectiveness against pathogens

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each offering different advantages in terms of yield, purity, and environmental impact. Notably, it serves as an intermediate in drug synthesis due to its potential biological activity.

Common Synthesis Pathways

  • Direct Carbamation : Involves reacting phenolic compounds with isocyanates.
  • Protecting Group Strategy : Utilizes the tert-butyl group for selective modifications during multi-step syntheses.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary findings suggest that environmental factors such as temperature and pH can influence its stability and activity. The melting point of this compound is reported to be between 56°C and 58°C, indicating its potential for good bioavailability under physiological conditions.

Properties

IUPAC Name

tert-butyl N-phenacylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIKTWMCZYPCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459471
Record name tert-Butyl (2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76477-26-4
Record name tert-Butyl (2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxo-2-phenylethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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